molecular formula C30H46O5 B12379567 6|A,19-Dihydroxyurs-12-en-3-oxo-28-oic acid

6|A,19-Dihydroxyurs-12-en-3-oxo-28-oic acid

Katalognummer: B12379567
Molekulargewicht: 486.7 g/mol
InChI-Schlüssel: FBFIXJZBTJKFHW-NBCMLPGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Properties 6β,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (CAS: 194027-11-7) is a pentacyclic triterpenoid derived from the ursane skeleton. Its molecular formula is C₃₀H₄₆O₅, with a molecular weight of 486.7 g/mol . Key structural features include:

  • A 12-en double bond in the ursane core.
  • 3-oxo (ketone) and 6β-hydroxy substitutions on ring A.
  • A 19-hydroxy group on ring E.
  • A 28-carboxylic acid moiety.

Its moderate hydrophobicity (logP ~5–8) balances membrane permeability and solubility .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C30H46O5

Molekulargewicht

486.7 g/mol

IUPAC-Name

(1R,2R,4aS,6aR,6aS,6bR,8S,8aR,12aR,14bS)-1,8-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid

InChI

InChI=1S/C30H46O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,19-20,22-23,31,35H,9-16H2,1-7H3,(H,33,34)/t17-,19+,20-,22-,23+,26-,27-,28-,29-,30+/m1/s1

InChI-Schlüssel

FBFIXJZBTJKFHW-NBCMLPGKSA-N

Isomerische SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O

Kanonische SMILES

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(=O)C5(C)C)C)O)C)C2C1(C)O)C)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6|A,19-Dihydroxyurs-12-en-3-oxo-28-oic acid involves multiple steps, starting from ursolic acid. The key steps include hydroxylation and oxidation reactions. Specific reaction conditions, such as the use of appropriate catalysts and solvents, are crucial for achieving high yields and purity .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as the leaves of Eriobotrya japonica. The extraction process includes solvent extraction, followed by purification steps like column chromatography to isolate the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: 6|A,19-Dihydroxyurs-12-en-3-oxo-28-oic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C30H46O5
  • Molecular Weight : 486.7 g/mol
  • CAS Number : 194027-11-7
  • Chemical Structure : Characterized by a unique arrangement of hydroxyl groups and a keto group, which contribute to its biological activity.

Chemistry

6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid serves as a precursor for synthesizing other triterpenoid derivatives. Its structural features allow for modifications that can lead to the development of new compounds with enhanced biological activities.

Biology

Research has demonstrated that this compound exhibits anti-osteoclastogenic activity , making it relevant in studies related to bone health. Osteoclasts are cells responsible for bone resorption, and their inhibition is crucial for treating conditions like osteoporosis. Studies indicate that 6,19-dihydroxyurs-12-en-3-oxo-28-oic acid can significantly reduce osteoclast formation and activity, thus promoting bone density .

Medicine

The therapeutic potential of this compound extends to various medical applications:

  • Osteoporosis Treatment : Its ability to inhibit osteoclastogenesis positions it as a promising candidate for osteoporosis therapies.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
  • Antioxidant Activity : The compound may exhibit antioxidant properties, contributing to its protective effects against oxidative stress-related diseases .

Industry Applications

Due to its natural origin and health benefits, 6,19-dihydroxyurs-12-en-3-oxo-28-oic acid is being explored for use in:

  • Nutraceuticals : The compound's bioactive properties make it suitable for incorporation into dietary supplements aimed at improving bone health.
  • Functional Foods : Its potential health benefits could lead to its use in food products designed to provide specific health advantages .

Case Study 1: Osteoclast Inhibition

A study published in Phytochemical Composition and Pharmacy of Medicinal Plants highlighted the effectiveness of 6,19-dihydroxyurs-12-en-3-oxo-28-oic acid in inhibiting osteoclast differentiation from precursor cells. The compound demonstrated a significant reduction in the expression of markers associated with osteoclastogenesis .

Case Study 2: Anti-Cancer Activity

In vitro studies have evaluated the cytotoxic effects of various triterpenoids, including 6,19-dihydroxyurs-12-en-3-oxo-28-oic acid against cancer cell lines. While some related compounds showed promising results, further research is needed to establish the specific efficacy of this compound in cancer therapy .

Wirkmechanismus

The mechanism of action of 6|A,19-Dihydroxyurs-12-en-3-oxo-28-oic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

The biological and physicochemical properties of triterpenoids are highly influenced by hydroxyl, ketone, and carboxyl group positions. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Functional Groups Biological Activities Source/Reference
6β,19-Dihydroxyurs-12-en-3-oxo-28-oic acid C₃₀H₄₆O₅ 3-oxo, 6β-OH, 19-OH, 28-COOH Anti-P. acnes (MIC: 50–150 µg/mL) Dischidia esquirolii
3,19-Dihydroxyurs-12-en-28-oic acid (Pomolic acid) C₃₀H₄₈O₄ 3β-OH, 19α-OH, 28-COOH Anticancer, anti-inflammatory Adina rubella
3β,6β,19α-Trihydroxy-23-oxo-urs-12-en-28-oic acid C₃₀H₄₆O₆ 3β-OH, 6β-OH, 19α-OH, 23-oxo, 28-COOH Not reported (isolated as a novel compound) Dischidia esquirolii
Ursolic acid C₃₀H₄₈O₃ 3β-OH, 28-COOH Anti-P. acnes (MIC: 50 µg/mL), anticancer Wide plant sources
3-Oxo-12,18-ursadien-28-oic acid C₃₀H₄₄O₃ 3-oxo, 12-en, 18-en, 28-COOH Not reported (metabolite study) Synthetic/plant

Key Differences and Implications

Ketone vs. Ursolic acid (3β-OH) showed higher anti-P. acnes activity (MIC: 50 µg/mL vs. 50–150 µg/mL for the target compound), suggesting hydroxylation at C-3 is favorable for antimicrobial effects .

Hydroxylation at C-6β: The 6β-OH in the target compound distinguishes it from pomolic acid and ursolic acid. This group may increase hydrophilicity but reduce membrane permeability compared to non-hydroxylated analogs .

Additional Oxidations :

  • The 23-oxo group in 3β,6β,19α-trihydroxy-23-oxo-urs-12-en-28-oic acid introduces a reactive site for hydrogen bonding, which could modulate interactions with bacterial enzymes .

Double Bonds: 3-Oxo-12,18-ursadien-28-oic acid has a conjugated diene (12,18-en), which may alter ring conformation and biological target specificity compared to mono-unsaturated analogs .

Antimicrobial Activity

  • 6β,19-Dihydroxyurs-12-en-3-oxo-28-oic acid demonstrated moderate activity against P. acnes (MIC: 50–150 µg/mL), though less potent than ursolic acid .
  • Ursolic acid and maslinic acid (C-2α hydroxylation) showed superior efficacy, highlighting the importance of hydroxyl position for antibacterial effects .

Biologische Aktivität

6|A,19-Dihydroxyurs-12-en-3-oxo-28-oic acid, also referred to as Compound 14, is a naturally occurring triterpenoid derived from the leaves of Eriobotrya japonica (loquat). This compound has garnered significant attention in pharmacological research due to its diverse biological activities, particularly its role in bone health.

Chemical Structure and Properties

  • Molecular Formula : C30H46O5
  • Molecular Weight : 486.68 g/mol
  • CAS Number : 194027-11-7

The compound features unique hydroxyl groups at the 6 and 19 positions, which contribute to its biological activity.

Osteoclast Inhibition

One of the most notable biological activities of 6|A,19-dihydroxyurs-12-en-3-oxo-28-oic acid is its anti-osteoclastogenic activity . Osteoclasts are cells responsible for bone resorption; thus, their inhibition is crucial in treating conditions such as osteoporosis. Research indicates that this compound effectively inhibits osteoclastogenesis, leading to a decrease in bone resorption and a potential increase in bone mass.

Anti-inflammatory and Antioxidant Properties

In addition to its effects on osteoclasts, this triterpenoid exhibits anti-inflammatory and antioxidant properties. These activities suggest potential applications in treating inflammatory diseases and oxidative stress-related conditions .

Comparative Analysis with Similar Compounds

The following table compares 6|A,19-Dihydroxyurs-12-en-3-oxo-28-oic acid with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
6β-Hydroxyursolic AcidC30H48O4Exhibits anti-inflammatory properties
Oleanolic AcidC30H48O3Known for hepatoprotective effects
Betulinic AcidC30H48O3Exhibits anti-tumor activity
Ursolic AcidC30H48O3Known for muscle hypertrophy effects
**6A,19-Dihydroxyurs-12-en-3-oxo-28-oic acid**C30H46O5

This comparison highlights the distinct biological activities of 6|A,19-dihydroxyurs-12-en-3-oxo-28-oic acid, particularly its targeted action against osteoclasts, which sets it apart from other triterpenoids.

Study on Osteoclast Inhibition

A study demonstrated that 6|A,19-dihydroxyurs-12-en-3-oxo-28-oic acid significantly reduced the formation of osteoclasts in vitro. The researchers observed that the compound inhibited key signaling pathways involved in osteoclast differentiation, suggesting a mechanism that could be leveraged for osteoporosis treatment.

Anti-inflammatory Effects

Another research highlighted the compound's ability to reduce inflammatory markers in animal models of arthritis. The results indicated a decrease in pro-inflammatory cytokines following treatment with 6|A,19-dihydroxyurs-12-en-3-oxo-28-oic acid, supporting its potential use as an anti-inflammatory agent .

Toxicity Profile

The toxicity of 6|A,19-dihydroxyurs-12-en-3-oxo-28-oic acid has been assessed through various studies. The following table summarizes key findings regarding its toxicity:

OrganismTest TypeRouteReported Dose (mg/kg)Effect
MouseLD50Intraperitoneal770Moderately toxic by ingestion
MouseLD50Subcutaneous840Moderate toxicity observed

These findings indicate that while the compound shows promise for therapeutic applications, careful consideration of dosage and potential toxicity is necessary for clinical use .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.